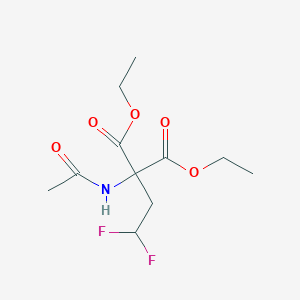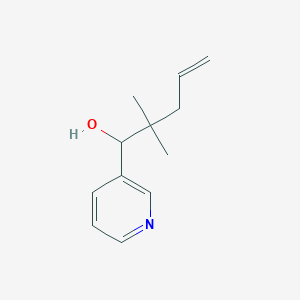
6-Hydrazinonicotinic hydrazide hydrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Hydrazinonicotinic hydrazide hydrate can be synthesized through the reaction of 6-chloronicotinic acid with hydrazine hydrate. The reaction typically involves heating the mixture at 100°C for several hours under an inert atmosphere . The resulting product is then purified to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinonicotinic hydrazide hydrate undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aldehydes and ketones to form hydrazones.
Cyclization Reactions: It can participate in cyclocondensation reactions to form heterocyclic compounds such as pyrazoles and oxadiazoles.
Common Reagents and Conditions
Aldehydes and Ketones: Used in condensation reactions to form hydrazones.
4-Alkoxy-4-alkyl(aryl/heteroaryl)-1,1,1-trifluoroalk-3-en-2-ones: Used in cyclocondensation reactions to form pyrazoles.
Major Products Formed
Hydrazones: Formed from the reaction with aldehydes and ketones.
Pyrazoles and Oxadiazoles: Formed from cyclocondensation reactions with appropriate reagents.
Scientific Research Applications
6-Hydrazinonicotinic hydrazide hydrate has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Medicinal Chemistry: The compound’s derivatives have potential pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory activities.
Material Science: It is used in the synthesis of covalent organic polymers for applications such as water purification.
Mechanism of Action
The mechanism of action of 6-Hydrazinonicotinic hydrazide hydrate involves its nucleophilic centers, the hydrazine and hydrazide moieties, which react with electrophiles to form various products. These reactions can lead to the formation of stable heterocyclic compounds with potential biological activities .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Hydrazide: A related compound with similar structural features but lacking the hydrazine moiety.
2-Pyridinecarbohydrazide: Another related compound with a similar pyridine ring structure but different functional groups.
Uniqueness
6-Hydrazinonicotinic hydrazide hydrate is unique due to the presence of both hydrazine and hydrazide functional groups, which provide it with distinct reactivity and versatility in forming various heterocyclic compounds .
Properties
IUPAC Name |
6-hydrazinylpyridine-3-carbohydrazide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O.H2O/c7-10-5-2-1-4(3-9-5)6(12)11-8;/h1-3H,7-8H2,(H,9,10)(H,11,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBFKFXEQCCONP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NN)NN.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584554 | |
| Record name | 6-Hydrazinylpyridine-3-carbohydrazide--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871126-44-2 | |
| Record name | 6-Hydrazinylpyridine-3-carbohydrazide--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


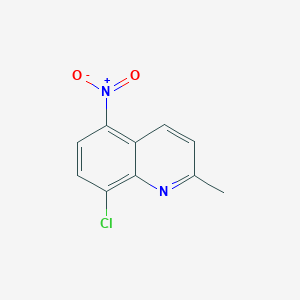
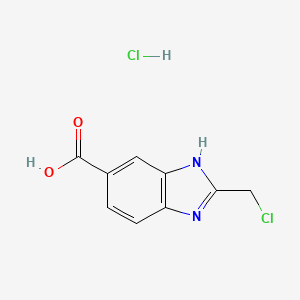
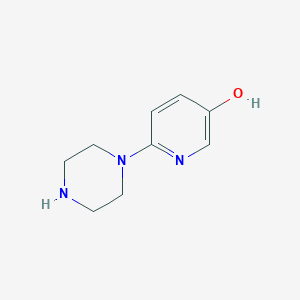

![1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone](/img/structure/B1627248.png)
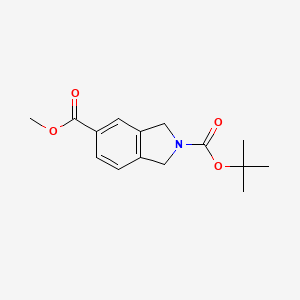
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1627251.png)


